Evernitrose, L- - 23259-14-5

Evernitrose, L-

Catalog Number: EVT-267966
CAS Number: 23259-14-5
Molecular Formula: C8H15NO5
Molecular Weight: 205.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Evernitrose is a trideoxyhexose derivative.
Overview

Evernitrose, L- is a naturally occurring compound classified as a deoxysugar, specifically a 2,3,6-trideoxy-3-C-methyl-4-O-methyl-3-nitro-L-arabino-hexopyranose. It is a significant component of the antibiotic everninomicin, which belongs to the orthosomycin family. This compound exhibits potent antibacterial activity, particularly against gram-positive bacteria, making it valuable in pharmaceutical applications .

Source and Classification

Evernitrose is derived from the fermentation of certain actinomycetes, particularly those involved in the biosynthesis of everninomicin. It is classified under the category of aminosugars, which are sugars that contain amino groups. The structural classification places it among modified hexoses due to its unique functional groups and stereochemistry .

Synthesis Analysis

Methods

The synthesis of Evernitrose has been achieved through various methods. A notable approach involves the use of methyl 2,6-dideoxy-4-O-methyl-α-L-erythro-hexopyranoside as a starting material. This method employs selective reactions to introduce nitro and methyl groups at specific positions on the sugar backbone.

Technical Details

  1. Initial Step: Methyl 2,6-dideoxy-4-O-methyl-α-L-erythro-hexopyranoside undergoes nitration to introduce the nitro group.
  2. Methylation: Subsequent methylation steps are performed to achieve the desired methylated derivatives.
  3. Purification: The final product is purified using chromatographic techniques to isolate Evernitrose from reaction by-products .
Molecular Structure Analysis

Evernitrose has a complex molecular structure characterized by:

  • Chemical Formula: C₉H₁₅N₁O₇
  • Molecular Weight: Approximately 233.23 g/mol
  • Structural Features: The structure includes a nitro group at the C3 position and methyl groups at C4 and C6 positions, contributing to its biological activity.
Chemical Reactions Analysis

Evernitrose participates in various chemical reactions that are crucial for its function as an antibiotic:

  1. Oxidation: The nitro group can undergo reduction under biological conditions, facilitating its action against bacterial cells.
  2. Glycosylation: Evernitrose can act as a glycosyl donor in reactions with other molecules, contributing to the biosynthesis of more complex carbohydrates .

Technical Details

The reactions typically involve enzymatic catalysis where specific enzymes interact with Evernitrose to modify its structure or facilitate its incorporation into larger antibiotic molecules.

Mechanism of Action

Evernitrose exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It interacts with specific enzymes involved in peptidoglycan biosynthesis, leading to cell lysis and death of susceptible bacteria.

Process and Data

  1. Binding: Evernitrose binds to the active sites of target enzymes.
  2. Inhibition: This binding inhibits enzyme activity, disrupting normal cell wall formation.
  3. Resulting Effect: The inability to synthesize peptidoglycan results in weakened cell walls and eventual cell death.

Empirical studies have shown that Evernitrose's mechanism is particularly effective against gram-positive organisms due to their reliance on peptidoglycan for structural integrity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Solubility: Soluble in water and methanol, sparingly soluble in organic solvents.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to strong acids and bases.
  • Reactivity: Reacts with oxidizing agents due to the presence of the nitro group.

Relevant data indicate that these properties influence both its pharmacological efficacy and potential side effects when used therapeutically .

Applications

Evernitrose is primarily utilized in scientific research and pharmaceutical development:

  1. Antibiotic Development: As a precursor in synthesizing everninomicin and related antibiotics.
  2. Biochemical Research: Studied for its role in glycosylation reactions and enzyme interactions within microbial systems.
  3. Potential Therapeutics: Investigated for broader applications in treating resistant bacterial infections due to its unique mechanism of action .
Introduction to L-Evernitrose in Natural Product Biosynthesis

Role in Orthosomycin Antibiotics: Everninomicin and Structural Significance

L-Evernitrose is the defining terminal saccharide of everninomicin (Evn) D–G, octasaccharide antibiotics produced by Micromonospora carbonacea var. africana and aurantiaca. Its position within the everninomicin scaffold is highly conserved, attached via a β-glycosidic linkage to the D-olivose ring (Ring B) of the antibiotic’s heptasaccharide core [1] [3]. The complete structural architecture of everninomicin features four ortho-δ-lactone (orthoester) bridges that rigidify the molecule, with L-evernitrose contributing additional conformational restraint through its C2 and C3 orthocarbonate linkage [5]. This rigidity optimizes spatial positioning of its chemically reactive C4-nitro group for target engagement.

Table 1: Key Orthosomycin Antibiotics Featuring L-Evernitrose and Their Structural Components

AntibioticProducer OrganismCore Sugar UnitsL-Evernitrose Position
Everninomicin D–GMicromonospora carbonaceaOctasaccharideTerminal A-ring
AvilamycinStreptomyces viridochromogenesHeptasaccharideAbsent (terminal eurekanate)
Ziracin® (SCH27899)Semi-synthetic derivativeOctasaccharideTerminal A-ring (nitro sugar)
Everninomicin PM. carbonacea var. aurantiacaEvn F-Rosamicin conjugateNitrone linkage to macrolide

Biogenetically, L-evernitrose originates from TDP-L-epi-vancosamine through a double oxidation cascade catalyzed by the flavoenzyme ORF36 (EvdC). This nitrososynthase mediates the conversion of the C4’-amino group to a nitroso intermediate via a hydroxylamine state, with molecular oxygen incorporated into the product [1] [2]. The final nitro group arises spontaneously through photochemical oxidation under aerobic conditions. This pathway is distinct from those of other nitrosugars like D-kijanose (kijanimicin) or D-rubranose (rubradirin), which arise from divergent biosynthetic gene clusters despite shared enzymatic logic [1]. Crucially, synthetic analogs of everninomicin lacking the L-evernitrose moiety—such as everninomicin-2 (Evn M)—exhibit markedly reduced antibacterial activity, underscoring its non-redundant role [6].

Historical Context: Discovery and Early Characterization in Micromonospora carbonacea

The discovery of L-evernitrose is inextricably linked to the isolation of everninomicins from Micromonospora carbonacea strains. Initial reports of everninomicin date to the 1950s, when soil isolates from African ecosystems yielded actinomycetes producing broad-spectrum Gram-positive activity [3]. Structural characterization efforts in the 1970s–1980s identified everninomicin as an oligosaccharide containing an unusual "nitro sugar" later designated L-evernitrose [5] [6]. Early NMR and chemical degradation studies revealed its L-configuration, methylamino group, and orthocarbonate bridge—features then unprecedented among known aminoglycosides.

Table 2: Key Milestones in L-Evernitrose and Everninomicin Research

Time PeriodMilestone AchievementMethodologySignificance
1950s–1960sIsolation of everninomicin complexFermentation, bioassay-guided fractionationDiscovery of orthosomycin antibiotics
1970s–1980sStructural elucidation of L-evernitroseNMR, mass spectrometry, chemical degradationIdentification of nitro sugar scaffold
1990sDevelopment of Ziracin® (SCH27899)Semi-synthesisClinical advancement to Phase III trials
2000–2010Identification of ORF36 nitrososynthaseGene knockout, in vitro enzymologyBiosynthetic mechanism of amino sugar oxidation
2015–PresentCryo-EM structures of everninomicin-ribosome complexCryogenic electron microscopyAtomic-level insight into ribosomal binding

The 1990s saw intensified interest in everninomicins due to their potent activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Schering-Plough developed Ziracin® (SCH27899), a semi-synthetic everninomicin derivative, which advanced to Phase III clinical trials for complicated skin and bloodstream infections. Despite potent efficacy, Ziracin® was discontinued in 2000 due to pharmacological concerns—notably poor solubility and dose-limiting side effects—rather than loss of antibacterial activity [5]. Concurrently, genetic manipulation of M. carbonacea elucidated the everninomicin (evd) biosynthetic gene cluster. Gene knockout studies confirmed orf36 (later evdC) as essential for L-evernitrose formation, as its deletion yielded Evn M, an analog lacking the nitro sugar [3] [6]. Biochemical characterization of purified ORF36 established its FAD-dependent nitrososynthase activity, providing the first enzymatic link between TDP-sugar oxidation and nitro group installation [1] [2].

Functional Importance in Antibiotic Activity and Ribosomal Targeting

The functional supremacy of L-evernitrose derives from its direct participation in the inhibition of bacterial protein synthesis. Everninomicins bind the 50S ribosomal subunit at a site distinct from other antibiotics (e.g., macrolides, chloramphenicol), overlapping spatially with the elbow region of A-site tRNA [5]. Cryo-electron microscopy studies at 3.6–3.9 Å resolution reveal that L-evernitrose anchors the antibiotic to helices 89 (H89) and 91 (H91) of the 23S rRNA, with its nitro group forming hydrogen bonds to G2535 and C2536 (E. coli numbering) [5]. Simultaneously, the sugar’s orthocarbonate bridge stabilizes a compact conformation that positions the dichloroisoeverninic acid ring (in avilamycin) or nitrone-linked rosamicin macrolide (in Evn P) to contact ribosomal protein L16. This dual anchoring—via RNA and protein—explains everninomicin’s picomolar affinity and resistance to competitive displacement.

Table 3: Impact of L-Evernitrose Modifications on Antibiotic Function and Resistance

Structural ElementFunctional RoleConsequence of AlterationResistance Mechanism
C4-Nitro groupHydrogen bonding to H89 rRNA100–1000x ↓ activity (e.g., Evn M)Cfr methyltransferase (m³A2503)
Orthocarbonate bridge (C2–C3)Conformational rigidityDistorted binding geometryEmtA methyltransferase (G2470 methylation)
Methylamino groupHydrophobic interactionsImpaired L16 contactMutations in L16 (R51L, I52T)
Terminal nitrone (Evn P)Bifunctional ribosome engagementSimultaneous A- and P-site inhibitionRare; requires dual mutations

Functionally, L-evernitrose disrupts late steps in tRNA accommodation. Single-molecule FRET experiments demonstrate that everninomicin permits initial aminoacyl-tRNA binding to the ribosomal A site but prevents its full accommodation into the peptidyltransferase center [5]. This "accommodation arrest" stalls elongation without affecting initiation factors (e.g., IF2) or translocation (e.g., EF-G). The unique mechanism underpins everninomicins’ lack of cross-resistance with other ribosome inhibitors. Resistance typically arises via rRNA methyltransferases (e.g., EmtA, which methylates G2470 in H89) or mutations in L16 (R51L, I52T), both of which disrupt L-evernitrose binding [9]. Notably, bifunctional everninomicin derivatives like Evn P—a nitrone conjugate of everninomicin F and the macrolide rosamicin—overcome resistance by simultaneously engaging the macrolide-binding site and the orthosomycin site, demonstrating L-evernitrose’s adaptability in next-generation designs [6].

Properties

CAS Number

23259-14-5

Product Name

Evernitrose, L-

IUPAC Name

(3S,4R,5S)-5-hydroxy-4-methoxy-3-methyl-3-nitrohexanal

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C8H15NO5/c1-6(11)7(14-3)8(2,4-5-10)9(12)13/h5-7,11H,4H2,1-3H3/t6-,7-,8-/m0/s1

InChI Key

QHIGNXGXYIRVBL-FXQIFTODSA-N

SMILES

CC(C(C(C)(CC=O)[N+](=O)[O-])OC)O

Solubility

Soluble in DMSO

Synonyms

Evernitrose, L-; Evernitrose, (-)-; L-Evernitrose;

Canonical SMILES

CC(C(C(C)(CC=O)[N+](=O)[O-])OC)O

Isomeric SMILES

C[C@@H]([C@@H]([C@](C)(CC=O)[N+](=O)[O-])OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.